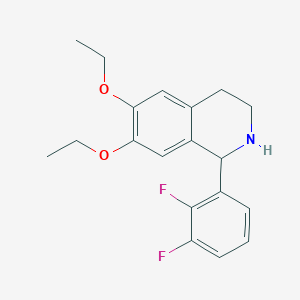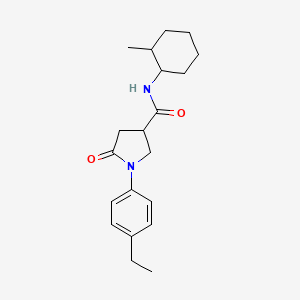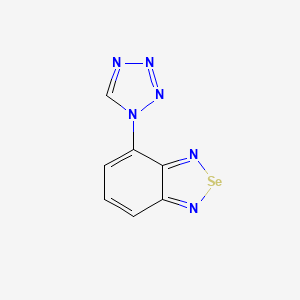![molecular formula C30H38N2O4 B11511634 4-Ethoxy-N-[(3-{[(4-ethoxyphenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide](/img/structure/B11511634.png)
4-Ethoxy-N-[(3-{[(4-ethoxyphenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-N-[(3-{[(4-ethoxyphenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide is a complex organic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which make them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-[(3-{[(4-ethoxyphenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate is then subjected to further reactions to introduce the ethoxyphenyl and formamido groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-[(3-{[(4-ethoxyphenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the adamantane core or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and other oxidants, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated adamantane derivatives .
Scientific Research Applications
4-Ethoxy-N-[(3-{[(4-ethoxyphenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-[(3-{[(4-ethoxyphenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid and stable framework that can interact with various biological molecules, potentially inhibiting or modulating their activity. The ethoxyphenyl and formamido groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, such as 1,3-dehydroadamantane and 4-(2-adamantylidene)naphthalene-1(4H)-one .
Uniqueness
What sets 4-Ethoxy-N-[(3-{[(4-ethoxyphenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both ethoxyphenyl and formamido groups, along with the adamantane core, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C30H38N2O4 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
4-ethoxy-N-[[3-[[(4-ethoxybenzoyl)amino]methyl]-1-adamantyl]methyl]benzamide |
InChI |
InChI=1S/C30H38N2O4/c1-3-35-25-9-5-23(6-10-25)27(33)31-19-29-14-21-13-22(15-29)17-30(16-21,18-29)20-32-28(34)24-7-11-26(12-8-24)36-4-2/h5-12,21-22H,3-4,13-20H2,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
MTTJXVQWPLYRGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC23CC4CC(C2)CC(C4)(C3)CNC(=O)C5=CC=C(C=C5)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11511552.png)
![1-{2-hydroxy-3-[(1Z)-2-hydroxy-3,3-dimethylbut-1-en-1-yl]-2H-1,4-benzoxazin-2-yl}-3,3-dimethylbutan-2-one](/img/structure/B11511555.png)
![ethyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11511559.png)
![N-[(Adamantan-1-YL)methyl]-3-chloro-5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11511570.png)
![2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]propanoic acid](/img/structure/B11511580.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B11511586.png)
![2-chloro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11511587.png)
![N-[2-(Adamantan-1-YL)ethyl]-4-(4-nitrophenoxy)benzene-1-sulfonamide](/img/structure/B11511588.png)
![Methyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11511589.png)




